7-Chloro-8-iodo-2-methylimidazo[1,2-A]pyridine
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Overview
Description
7-Chloro-8-iodo-2-methylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of chlorine and iodine atoms in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-iodo-2-methylimidazo[1,2-A]pyridine typically involves the functionalization of the imidazo[1,2-A]pyridine scaffold. Common synthetic strategies include:
Condensation Reactions: Combining 2-aminopyridine with aldehydes or other carbonyl compounds.
Multicomponent Reactions: Utilizing multiple reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: Employing oxidizing agents to couple intermediates and form the final product.
Tandem Reactions: Sequential reactions that occur in a single reaction vessel without isolating intermediates.
Industrial Production Methods: Industrial production methods often involve optimizing these synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-8-iodo-2-methylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove halogen atoms.
Radical Reactions: Radical initiators can be used to functionalize the imidazo[1,2-A]pyridine scaffold.
Common Reagents and Conditions:
Nucleophilic Substitution: Using reagents like sodium azide or potassium cyanide under mild conditions.
Oxidation: Employing oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-Chloro-8-iodo-2-methylimidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-8-iodo-2-methylimidazo[1,2-A]pyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and specificity towards these targets . The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison: 7-Chloro-8-iodo-2-methylimidazo[1,2-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C8H6ClIN2 |
---|---|
Molecular Weight |
292.50 g/mol |
IUPAC Name |
7-chloro-8-iodo-2-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6ClIN2/c1-5-4-12-3-2-6(9)7(10)8(12)11-5/h2-4H,1H3 |
InChI Key |
KTCDSBYYNPQBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=CC(=C(C2=N1)I)Cl |
Origin of Product |
United States |
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